N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18283220
InChI: InChI=1S/C18H20N2O4/c21-11-9-19-17(23)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(24)20-10-12-22/h1-8,21-22H,9-12H2,(H,19,23)(H,20,24)
SMILES:
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol

N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide

CAS No.:

Cat. No.: VC18283220

Molecular Formula: C18H20N2O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide -

Specification

Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
IUPAC Name N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylcarbamoyl)phenyl]benzamide
Standard InChI InChI=1S/C18H20N2O4/c21-11-9-19-17(23)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(24)20-10-12-22/h1-8,21-22H,9-12H2,(H,19,23)(H,20,24)
Standard InChI Key DYTOKIFQODXEJE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NCCO)C(=O)NCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide features a central biphenyl core (two benzene rings connected by a single bond) with dicarboxamide groups at the 4,4' positions. Each nitrogen atom in the amide groups is further substituted with a 2-hydroxyethyl chain (CH2CH2OH-\text{CH}_2\text{CH}_2\text{OH}). The IUPAC name, N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylcarbamoyl)phenyl]benzamide, reflects this arrangement .

The compound’s geometry is stabilized by intramolecular hydrogen bonding between the amide carbonyl oxygen and hydroxyethyl hydroxyl groups. This interaction contributes to its crystalline behavior, as evidenced by X-ray diffraction studies of analogous terephthalamide derivatives .

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular Weight328.36 g/mol
Boiling Point658.0 ± 55.0 °C (Predicted)
Density1.246 ± 0.06 g/cm³
pKa13.42 ± 0.46 (Predicted)
SolubilityModerate in polar solvents

The predicted boiling point and density align with trends observed in aromatic polyamides, where strong intermolecular forces elevate thermal stability . The pKa suggests weak acidity, consistent with the hydroxyl groups’ participation in hydrogen bonding rather than proton donation .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Preparation of [1,1'-Biphenyl]-4,4'-dicarbonyl Chloride: Biphenyl-4,4'-dicarboxylic acid undergoes chlorination using thionyl chloride (SOCl2\text{SOCl}_2).

  • Amidation with 2-Hydroxyethylamine: The acyl chloride intermediate reacts with excess 2-hydroxyethylamine in tetrahydrofuran (THF), yielding the target compound.

The reaction is summarized as:

Biphenyl-4,4’-dicarboxylic acid+2SOCl2Biphenyl-4,4’-dicarbonyl chloride+2HCl+2SO2\text{Biphenyl-4,4'-dicarboxylic acid} + 2 \text{SOCl}_2 \rightarrow \text{Biphenyl-4,4'-dicarbonyl chloride} + 2 \text{HCl} + 2 \text{SO}_2 Biphenyl-4,4’-dicarbonyl chloride+2HOCH2CH2NH2N4,N4’-Bis(2-hydroxyethyl)-[1,1’-biphenyl]-4,4’-dicarboxamide+2HCl\text{Biphenyl-4,4'-dicarbonyl chloride} + 2 \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide} + 2 \text{HCl}

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show signals at δ 2.8–3.5 ppm for hydroxyethyl protons and δ 7.5–8.1 ppm for aromatic protons .

  • Infrared (IR) Spectroscopy: Peaks at 1650 cm1^{-1} (amide C=O stretch) and 3300 cm1^{-1} (O−H stretch) confirm functional groups.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 329.4 ([M+H]+^+) .

Industrial Applications

High-Performance Polymers

The compound serves as a monomer in polyamide synthesis. Polymers derived from it exhibit:

  • Enhanced Thermal Stability: Decomposition temperatures exceeding 400°C, suitable for aerospace components.

  • Mechanical Robustness: Tensile strengths of 80–100 MPa, comparable to engineering plastics like nylon-6,6.

Liquid Crystals

The rigid biphenyl core and flexible hydroxyethyl side chains promote liquid crystalline behavior. Mesophases form at 150–250°C, enabling applications in electro-optical displays .

Drug Delivery Systems

Preliminary studies suggest its utility in dendrimer-based drug carriers. The hydroxyl groups facilitate covalent attachment of therapeutics, while the aromatic core enhances biodegradability .

Future Directions

Advanced Composite Materials

Incorporating the compound into carbon-fiber-reinforced polymers could yield lightweight, high-strength materials for electric vehicles.

Biodegradable Plastics

Functionalizing the hydroxyl groups with ester linkages may enhance enzymatic degradation, addressing plastic pollution .

Catalytic Applications

The biphenyl moiety’s electron-rich structure could stabilize metal nanoparticles for heterogeneous catalysis .

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